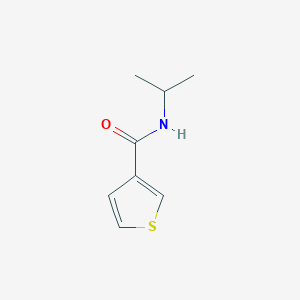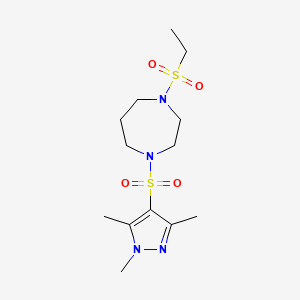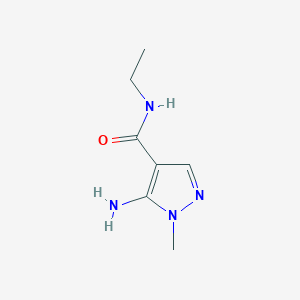
N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a pyridazine derivative that exhibits promising pharmacological properties, making it a potential candidate for further study.
Scientific Research Applications
Heterocyclic Compound Synthesis : This compound is involved in the synthesis of various heterocyclic compounds. For instance, studies have shown the creation of pyrazole and imidazole derivatives using similar compounds, which were then evaluated for their antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).
Antimicrobial Properties : There's research indicating that compounds structurally similar to this have been synthesized and screened for antimicrobial activity. For example, compounds involving furan and thiazol moieties have been created and evaluated for their effectiveness against various pathogens (Senthilkumar, Umarani, & Satheesh, 2021).
Biological Activities : Compounds with a similar structure have been synthesized and tested for various biological activities, including anticancer, antifungal, and antibacterial properties. This includes research on pyrazolo[3,4-d]pyrimidines and related compounds (Zaki, Al-Gendey, & Abdelhamid, 2018).
Chemical Synthesis and Characterization : The compound is also involved in chemical synthesis processes. For instance, it has been used in the synthesis of pyrazole-3-carboxylic acid-hydrazide and related compounds, whose structures were confirmed by various spectroscopic measurements (Ilhan, Sarıpınar, & Akçamur, 2005).
Synthesis of Novel Dyes : Research includes the synthesis of novel dyes, such as arylazothiazole disperse dyes containing selenium, for dyeing polyester fibers, where compounds with furan and thiazol units have been used (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Diverse Synthetic Applications : The compound has been part of diverse synthetic applications, leading to the creation of different heterocyclic compounds with various potential uses, including biological activities and material sciences (Gein et al., 2015).
properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2S/c22-14(10-4-5-13(20-19-10)21-7-2-6-16-21)18-15-17-11(9-24-15)12-3-1-8-23-12/h1-9H,(H,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJCPWNGBGHMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2414392.png)

![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)
![3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2414397.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2414399.png)

![2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2414404.png)
![N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2414405.png)


![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2414413.png)

